2,4-Difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound characterized by its unique structural features and potential biological applications. This compound belongs to the class of benzamides, which are known for their diverse pharmacological activities. The presence of the benzothiazole moiety enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development.
The compound is classified under the category of benzamide derivatives, specifically those that incorporate benzothiazole and pyridine functionalities. Its molecular formula is , and it has a molecular weight of approximately 357.41 g/mol. The specific arrangement of atoms contributes to its potential efficacy in various biological applications.
The synthesis of 2,4-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can be approached through several methods:
The molecular structure of 2,4-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can be represented using various structural formulas:
CC1=C(SN=C(C1=O)C(=O)C=CC=C(C)Cl)C(=N)C
AZGUGMCYCOHGJX-UHFFFAOYSA-N
The compound features:
The reactivity of this compound can be analyzed through various chemical reactions:
The mechanism of action for 2,4-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide likely involves interaction with specific biological targets such as enzymes or receptors.
Data regarding melting point, boiling point, and specific reactivity should be determined experimentally for precise applications.
This compound has potential applications in various scientific fields:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9